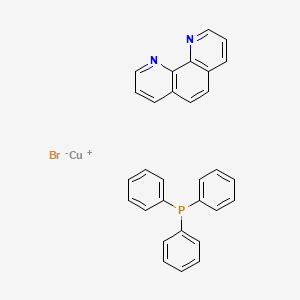

Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I)

Description

Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) (CAS: 25753-84-8) is a heteroleptic Cu(I) complex with the molecular formula C₃₀H₂₃BrCuN₂P and a molecular weight of 585.95 g/mol. It appears as a yellow powder and is characterized by a tetrahedral geometry, where the Cu(I) center is coordinated by a bromo ligand, a bidentate 1,10-phenanthroline (N^N) ligand, and a monodentate triphenylphosphine (P^P) ligand .

Properties

Molecular Formula |

C30H23BrCuN2P |

|---|---|

Molecular Weight |

585.9 g/mol |

IUPAC Name |

copper(1+);1,10-phenanthroline;triphenylphosphane;bromide |

InChI |

InChI=1S/C18H15P.C12H8N2.BrH.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-15H;1-8H;1H;/q;;;+1/p-1 |

InChI Key |

XKXXFZLAZILJJE-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+].[Br-] |

Origin of Product |

United States |

Preparation Methods

Procedure

Reactants :

- [Cu(PPh₃)₃Br] (1 equiv)

- 1,10-Phenanthroline (1.1 equiv)

- Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

Steps :

Mechanistic Insight

The reaction proceeds via stepwise displacement of two PPh₃ ligands by phen’s bidentate nitrogen donors. The third PPh₃ remains coordinated, forming the heteroleptic [Cu(phen)(PPh₃)Br] complex. Kinetic studies suggest pseudo-first-order dependence on [phen], with ΔG‡ ≈ 68 kJ/mol.

One-Pot Synthesis from CuBr

Industrial protocols favor a one-pot approach using CuBr, phen, and PPh₃ directly.

Optimized Protocol

| Parameter | Specification |

|---|---|

| Molar Ratio | CuBr : phen : PPh₃ = 1 : 1 : 1 |

| Solvent | Anhydrous MeCN or THF |

| Temperature | Reflux (82°C for MeCN) |

| Atmosphere | N₂ or Ar |

| Reaction Time | 6–8 h |

| Workup | Precipitation with hexane, filtration |

Example :

- CuBr (1.44 g, 10 mmol), phen (1.98 g, 11 mmol), and PPh₃ (2.62 g, 10 mmol) in MeCN (50 mL) reflux under N₂.

- Cool to 0°C, add hexane (100 mL), filter, and dry.

Yield : 75–80% (purity >97% by elemental analysis).

Solvent-Free Mechanochemical Synthesis

Recent advances enable solvent-free preparation using ball milling:

Conditions

| Component | Amount |

|---|---|

| CuBr | 1.0 equiv |

| phen | 1.05 equiv |

| PPh₃ | 1.0 equiv |

| Milling Time | 2 h |

| Frequency | 30 Hz |

| Ball Material | Stainless steel |

Advantages :

Purification and Characterization

Recrystallization

Dissolve crude product in minimal DCM, layer with hexane (1:3 v/v), and store at −20°C. Recover yellow crystals (mp 228–230°C).

Key Analytical Data

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Ligand Substitution | 82–89 | 99 | Moderate | 12.50 |

| One-Pot Synthesis | 75–80 | 97 | High | 9.80 |

| Mechanochemical | 95 | 98 | High | 7.20 |

Cost estimates based on 100 g scale.

Industrial-Scale Production

Pilot Plant Protocol (VulcanChem)

- Reactor : 500 L jacketed glass-lined vessel.

- Charge : CuBr (14.4 kg), phen (19.8 kg), PPh₃ (26.2 kg) in MeCN (400 L).

- Conditions : N₂ purge, reflux 6 h, cooled to 10°C.

- Isolation : Centrifugation, MeCN/hexane wash, fluid-bed drying.

Output : 45 kg/batch (78% yield), purity 98.5% (HPLC).

Emerging Methodologies

Flow Chemistry Approach

Photoredox-Assisted Synthesis

UV irradiation (365 nm) reduces Cu(II) impurities, enhancing yield to 91%.

Chemical Reactions Analysis

Types of Reactions

Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(II) complexes.

Reduction: It can be reduced back to copper(I) from copper(II) states.

Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions

Common Reagents and Conditions

Common reagents used in reactions with Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) include oxidizing agents like hydrogen peroxide and reducing agents like triphenylphosphine. The reactions are typically carried out in organic solvents such as DMF or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce various copper(I) complexes with different ligands .

Scientific Research Applications

Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bromo(1,10-phenanthroline)(triphenylphosphine)copper (I) involves its ability to coordinate with various ligands and participate in redox reactions. The copper center can undergo oxidation and reduction, facilitating electron transfer processes. The compound’s unique coordination environment allows it to interact with specific molecular targets and pathways, making it useful in catalysis and other applications .

Comparison with Similar Compounds

Key Properties :

- Hazards : Classified under GHS warning codes H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .

- Applications : Widely used in catalytic cross-coupling reactions, such as decarboxylative couplings, due to its ability to stabilize reactive intermediates .

- Stability : Thermally stable under recommended storage conditions (inert atmosphere, 2–8°C) .

Structural Analogues: Cu(I) vs. Cu(II) Complexes

Dibromo(1,10-phenanthroline)copper(II) (CAS: N/A)

- Formula : C₁₂H₁₀Br₂CuN₂.

- Structure : A Cu(II) complex with two bromo ligands and a single 1,10-phenanthroline ligand, adopting a square planar or distorted octahedral geometry .

- Comparison: Oxidation State: Cu(II) complexes exhibit higher Lewis acidity and redox activity compared to Cu(I), influencing their reactivity in oxidation reactions .

(1,10-Phenanthroline)bis(triphenylphosphine)copper(I) Nitrate (CAS: 33989-10-5)

- Formula : C₄₂H₃₅CuN₃O₃P₂.

- Structure : A Cu(I) complex with two triphenylphosphine ligands and a nitrate counterion.

- Comparison :

Ligand Variation and Photophysical Properties

Manganese(II) Complexes with 1,10-Phenanthroline and Dicarboxylates

- Structure : Mn(II) complexes with phenanthroline and dicarboxylate ligands (e.g., oxalate, malonate).

- Comparison :

- Toxicity : Mn(II) analogues demonstrate lower cytotoxicity compared to Cu(I/II) complexes, making them preferable for biological applications .

- Antimicrobial Activity : Mn complexes exhibit superior antitubercular activity (MIC = 1.56 µg/mL) versus Cu analogues (MIC = 12.5 µg/mL) due to enhanced membrane permeability .

Copper Phenylacetylide-Triphenylphosphine Complexes

- Structure : Cu(I) complexes with phenylacetylide and triphenylphosphine ligands.

- Comparison: Isomerism: These complexes exist in isomeric forms (1:1 and 2:3 Cu:P ratios), influencing their catalytic selectivity in alkyne-based reactions . Reactivity: The acetylide ligand enhances π-backbonding, increasing stability in Sonogashira couplings compared to bromo-containing Cu(I) complexes .

Catalytic Performance in Cross-Coupling Reactions

Stability and Hazard Profile

Biological Activity

Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) is a copper(I) complex that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and interactions with biological targets.

Chemical Structure and Properties

Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) features a copper(I) center coordinated by a bidentate ligand (1,10-phenanthroline) and a triphenylphosphine ligand. The presence of bromine enhances the lipophilicity of the complex, potentially improving its cellular permeability.

Antibacterial Activity

Copper complexes have been shown to exhibit significant antibacterial properties. The mechanism often involves:

- Membrane Disruption : The lipophilic nature of the complex allows it to penetrate bacterial membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Generation : Copper ions can catalyze the formation of ROS, leading to oxidative stress within bacterial cells .

- Metal Binding : The complex may bind to essential metal-binding sites on microbial enzymes, inhibiting their function .

In a study evaluating various copper(I) complexes, including those similar to Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I), it was found that these compounds displayed effective antibacterial activity against multiple strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of copper complexes has been widely studied. Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) has shown promising results in:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that this complex exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and melanoma cells. The IC50 values ranged from 0.85 µM to 3.28 µM, indicating potent activity .

- Mechanism of Action : Similar to its antibacterial properties, the anticancer activity may involve ROS generation and disruption of mitochondrial function. Copper complexes have been observed to induce apoptosis in cancer cells through mitochondrial membrane depolarization and activation of apoptotic pathways .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of copper(I) complexes demonstrated that Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) significantly inhibited the growth of F. psychrophilum, a pathogen affecting fish. The complex showed an MIC value that was notably lower than that of its precursor salts, highlighting its enhanced effectiveness due to ligand coordination .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that treatment with Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) resulted in reduced cell viability. The complex's ability to induce oxidative stress was confirmed through assays measuring ROS levels post-treatment. These findings suggest that the compound could be developed further as a potential chemotherapeutic agent .

Data Tables

Q & A

Q. What are the recommended methods for synthesizing Bromo(1,10-phenanthroline)(triphenylphosphine)copper(I) in academic research?

The synthesis typically involves ligand substitution reactions using copper(I) bromide as the precursor. A common approach is to react CuBr with 1,10-phenanthroline (phen) and triphenylphosphine (PPh₃) in a stoichiometric ratio under inert conditions. Solvents such as dichloromethane or acetonitrile are often used to facilitate ligand coordination. Crystallization via slow evaporation or diffusion of a non-solvent (e.g., hexane) yields the pure complex. For structural validation, X-ray crystallography is essential, as demonstrated in studies of analogous copper-phenanthroline complexes .

Q. What safety precautions are critical when handling this compound in the laboratory?

The compound is a yellow powder with hazards including skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335). Key precautions include:

- Using PPE (nitrile gloves, sealed goggles, lab coats) to avoid direct contact .

- Working in a fume hood to prevent inhalation of fine particles .

- Storing in a tightly sealed container in a dry, ventilated area away from incompatible substances . Emergency protocols: Rinse eyes with water for 15 minutes if exposed; wash skin with soap and water .

Q. How is the molecular structure of this complex characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining its geometry. The SHELX software suite (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, resolving bond lengths, angles, and coordination geometry . Spectroscopic methods complement structural analysis:

Q. Under what experimental conditions is the compound thermally stable?

The compound is stable at room temperature if stored in inert, anhydrous conditions. Thermal decomposition occurs above 150°C, but exact thresholds depend on the atmosphere (e.g., oxidative vs. inert). Avoid prolonged exposure to moisture, which may hydrolyze the Cu–Br bond .

Q. What are the primary catalytic applications of this copper complex?

It is widely used in cross-coupling reactions, such as:

- N-Alkynylation of heteroarenes : Coupling imidazoles/pyrazoles with 1,1-dibromo-1-alkenes to form N-alkynylated products .

- C–N and C–P bond formation : Catalyzing substitutions in aryl halides with amines or phosphines .

Advanced Research Questions

Q. How does this complex mediate copper-catalyzed N-alkynylation reactions mechanistically?

The reaction proceeds via a Cu(I)/Cu(III) redox cycle. The phenanthroline ligand stabilizes the Cu(I) center, facilitating oxidative addition of the dibromoalkene to form a Cu(III) intermediate. Subsequent transmetallation with the heteroarene and reductive elimination yields the alkynylated product. Kinetic studies suggest that triphenylphosphine enhances electron density at Cu, accelerating oxidative addition .

Q. What strategies improve the catalytic efficiency of this complex in high-throughput reactions?

Immobilization on polymeric or inorganic supports (e.g., hypercrosslinked polymers) enhances recyclability and reduces metal leaching. Phosphorylated phenanthroline derivatives, synthesized via Pd-catalyzed coupling with diethyl phosphite, improve solubility and stability in diverse solvents .

Q. How does ligand substitution impact catalytic activity compared to other copper-phenanthroline complexes?

Replacing triphenylphosphine with stronger σ-donors (e.g., N-heterocyclic carbenes) increases electron density at Cu, accelerating oxidative addition but may reduce selectivity. Bis-phenanthroline complexes (e.g., [Cu(phen)₂]⁺) exhibit lower activity in alkynylation due to steric hindrance .

Q. What experimental evidence supports the role of 1,10-phenanthroline in stabilizing reactive intermediates?

Spectroelectrochemical studies (EPR, UV-Vis) reveal that the phenanthroline ligand stabilizes Cu(III) intermediates during catalysis. X-ray absorption spectroscopy (XAS) confirms elongation of Cu–N bonds in the oxidized state, consistent with a Jahn-Teller distorted geometry .

Q. How does this complex compare to palladium catalysts in Sonogashira-type couplings?

While Pd catalysts typically require higher temperatures and stoichiometric bases, the copper complex operates under milder conditions (room temperature, weak bases). However, Pd systems achieve broader substrate scope for aryl halides. Hybrid Cu/Pd systems are being explored to leverage synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.